4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine
Overview
Description
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H9Cl2N5 and its molecular weight is 246.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, also known as 6-Chloromoxonidine, is the imidazoline receptor subtype 1 (I1) found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This receptor subtype plays a crucial role in the regulation of blood pressure .
Mode of Action
6-Chloromoxonidine interacts with its primary target, the imidazoline receptor subtype 1 (I1), by acting as a selective agonist . Stimulation of these central receptors is associated with a reduction in sympathoadrenal activity, leading to a subsequent decrease in blood pressure .
Biochemical Pathways
The interaction of 6-Chloromoxonidine with the imidazoline receptor subtype 1 (I1) affects the central nervous system’s regulation of blood pressure . This interaction suppresses sympathoadrenal activity, leading to a decrease in adrenaline, noradrenaline, and renin levels . The downstream effects of this interaction include a reduction in blood pressure and potential improvements in insulin resistance syndrome .
Pharmacokinetics
It is known that the adme properties of a drug molecule significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 6-Chloromoxonidine’s action primarily involve a decrease in blood pressure due to the suppression of sympathoadrenal activity . Additionally, 6-Chloromoxonidine has been suggested to present blood pressure-independent beneficial effects on insulin resistance syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloromoxonidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy
Properties
IUPAC Name |
4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNQZFYEPYVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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